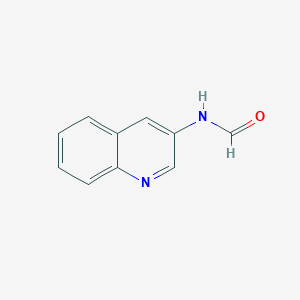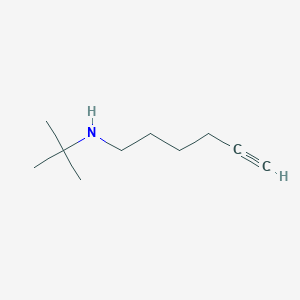![molecular formula C16H25N5O2 B8671882 tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the tetrahydropyrido[4,3-D]pyrimidin moiety via nucleophilic substitution or coupling reactions.
- Protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate shares structural similarities with other pyrrolidine carboxylates and pyrido[4,3-D]pyrimidin derivatives.
- Similar compounds may include analogs with different substituents or stereochemistry.
Uniqueness
- The unique combination of the pyrrolidine and tetrahydropyrido[4,3-D]pyrimidin moieties in this compound may confer distinct biological activities and chemical properties.
- Its specific stereochemistry may also play a crucial role in its interactions with molecular targets.
Properties
Molecular Formula |
C16H25N5O2 |
|---|---|
Molecular Weight |
319.40 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-5-11(9-21)20-14-12-8-17-6-4-13(12)18-10-19-14/h10-11,17H,4-9H2,1-3H3,(H,18,19,20)/t11-/m0/s1 |
InChI Key |
CNMGUVSKQOYSKC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CNCC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=C2CNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


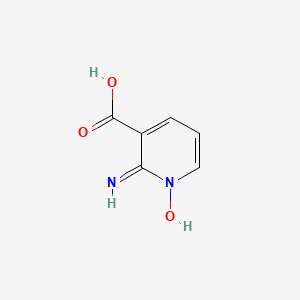

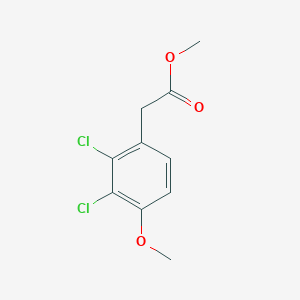
![1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8671824.png)
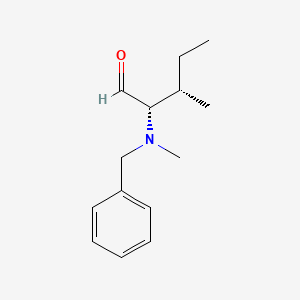
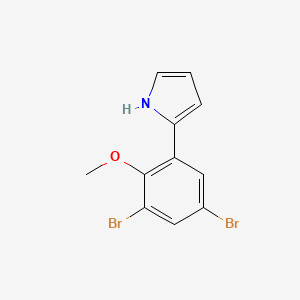
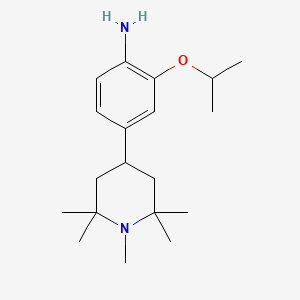
![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
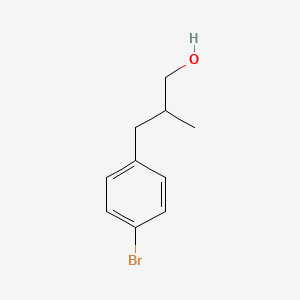
![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B8671883.png)
